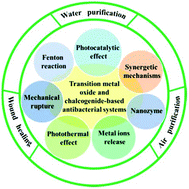Transition metal oxide and chalcogenide-based nanomaterials for antibacterial activities: an overview
Nanoscale Pub Date: 2021-03-02 DOI: 10.1039/D1NR00664A
Abstract
A new battle line is drawn where antibiotic misuse and mismanagement have made treatment of bacterial infection a thorny issue. It is highly desirable to develop active antibacterial materials for bacterial control and destruction without drug resistance. A large amount of effort has been devoted to transition metal oxide and chalcogenide (TMO&C) nanomaterials as possible candidates owing to their unconventional physiochemical, electronic and optical properties and feasibility of functional architecture assembly. This review expounds multiple TMO&C-based strategies to combat pathogens, opening up new possibilities for the design of simple, yet highly effective systems that are crucial for antimicrobial treatment. A special emphasis is placed on the multiple mechanisms of these nanoagents, including mechanical rupture, photocatalytic/photothermal activity, Fenton-type reaction, nanozyme-assisted effect, released metal ions and the synergistic action of TMO&C in combination with other antibacterial agents. The applications of TMO&C nanomaterials mostly in air/water purification and wound healing along with their bactericidal activities and mechanisms are also described. Finally, the contemporary challenges and trends in the development of TMO&C-based antibacterial strategies are proposed.


Recommended Literature
- [1] Metallomics scope
- [2] Dependency of f states in fluorite-type XO2 (X = Ce, Th, U) on the stability and electronic state of doped transition metals
- [3] Regio-specific prenylation of pterocarpans by a membrane-bound prenyltransferase from Psoralea corylifolia†
- [4] Imaging cellular trafficking processes in real time using lysosome targeted up-conversion nanoparticles†
- [5] DFT-based study on the mechanisms of the oxygen reduction reaction on Co(acetylacetonate)2 supported by N-doped graphene nanoribbon†
- [6] The terpolymerization of ethylene and propylene with isoprene via THF-containing half-sandwich scandium catalysts: a new kind of ethylene–propylene–diene rubber and its functionalization†
- [7] Studying the phosphoryl transfer mechanism of the E. coli phosphofructokinase-2: from X-ray structure to quantum mechanics/molecular mechanics simulations†
- [8] Intrinsic defect processes and O migration in PrBa(Co/Fe)2O5.5
- [9] In situ analyses for ion storage materials
- [10] Nonanebis(peroxoic acid) mediated efficient and selective oxidation of sulfide†

Journal Name:Nanoscale
Research Products
-
CAS no.: 129053-70-9
-
CAS no.: 15178-48-0









